7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.:
Cat. No.: VC20395111
Molecular Formula: C9H10Cl2FN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2FN |
|---|---|
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H |
| Standard InChI Key | VWNJNGIJLYFTJV-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1C(=CC(=C2)Cl)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,3,4-tetrahydroisoquinoline core, a bicyclic system comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. Substitutions at the 5- and 7-positions with fluorine and chlorine atoms, respectively, introduce steric and electronic modifications critical to its reactivity. The hydrochloride salt enhances solubility, with a molecular formula of C₉H₁₀Cl₂FN and a molecular weight of 222.08 g/mol .
Key Spectroscopic Data:
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¹H NMR (CDCl₃): Peaks at δ 2.61 (m, 4H, CH₂), 7.39–7.45 (d, J=7.2 Hz, aromatic H) .
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SMILES:
C1CNCC2=C1C(=CC(=C2)Cl)F.Cl. -
InChIKey:
VWNJNGIJLYFTJV-UHFFFAOYSA-N.
Physicochemical Characteristics
The compound’s logP value of 1.578 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its topological polar surface area (TPSA) of 49.33 Ų suggests limited blood-brain barrier penetration, aligning with peripheral target applications .
Synthesis and Derivatives
Synthetic Routes
The synthesis typically involves Bischler-Napieralski cyclization or Friedel-Crafts acylation, followed by halogenation and salt formation . A patented method for analogous compounds employs:
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Friedel-Crafts acylation of 4-chloroaniline with succinic anhydride.
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AlCl₃-mediated cyclization at 55–70°C to form the tetrahydroisoquinoline core .
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Hydrochloride salt formation via treatment with HCl.
Optimization Insights:
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Excess AlCl₃ (>3 equivalents) complicates purification, while insufficient amounts (<2.5 equivalents) yield incomplete reactions .
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Yields improve with ethylene dichloride extraction and controlled pH during workup .
Structural Derivatives
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Base Compound: 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉ClFN, MW 185.62 g/mol).
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Carboxylic Acid Derivative: Introduces a carboxyl group at position 3 (C₁₀H₉ClFNO₂, MW 229.64) .
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Methyl-Substituted Analog: 7-Chloro-1-methyl variant shows altered receptor binding (MW 218.12) .
Biological and Pharmacological Relevance
Mechanistic Insights
Tetrahydroisoquinolines interact with G-protein-coupled receptors (GPCRs) and kinases. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine augments hydrophobic interactions . Studies on analogous compounds demonstrate:
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κ-Opioid Receptor Antagonism: Halogenated derivatives inhibit opioid receptors with IC₅₀ values <100 nM .
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Dopamine Modulation: Structural analogs exhibit affinity for D₂-like receptors, implicating potential in Parkinson’s disease .
Toxicity Profile
Applications in Research
Drug Discovery
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Antibacterial Agents: Fluorinated tetrahydroisoquinolines are precursors to quinolone antibiotics like nadifloxacin .
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Kinase Inhibitors: The scaffold’s rigidity suits ATP-binding pocket targeting, with IC₅₀ values in micromolar ranges .
Organic Synthesis
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Photocatalytic Alkylation: Visible-light-mediated reactions enable C–H functionalization at the 1-position .
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Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl groups at the 7-position .
Future Directions
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